molecular formula C7H13O4P B14455615 Dimethyl (3-methoxybuta-1,3-dien-2-yl)phosphonate CAS No. 73303-95-4

Dimethyl (3-methoxybuta-1,3-dien-2-yl)phosphonate

Cat. No.: B14455615
CAS No.: 73303-95-4
M. Wt: 192.15 g/mol
InChI Key: KOPRXAAMGNAORY-UHFFFAOYSA-N
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Description

Dimethyl (3-methoxybuta-1,3-dien-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a methoxybuta-1,3-diene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (3-methoxybuta-1,3-dien-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with a suitable diene precursor under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, to facilitate the formation of the phosphonate bond .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and visible-light illumination has been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-methoxybuta-1,3-dien-2-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphonate oxides, phosphine derivatives, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl (3-methoxybuta-1,3-dien-2-yl)phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its

Properties

CAS No.

73303-95-4

Molecular Formula

C7H13O4P

Molecular Weight

192.15 g/mol

IUPAC Name

2-dimethoxyphosphoryl-3-methoxybuta-1,3-diene

InChI

InChI=1S/C7H13O4P/c1-6(9-3)7(2)12(8,10-4)11-5/h1-2H2,3-5H3

InChI Key

KOPRXAAMGNAORY-UHFFFAOYSA-N

Canonical SMILES

COC(=C)C(=C)P(=O)(OC)OC

Origin of Product

United States

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